Pyridine derivatives are used in life science research, particularly in the development of new drugs . They are often used as building blocks in the synthesis of complex organic molecules due to their reactivity and structural diversity .
Pyridine derivatives can be used in the development of new materials. Their unique chemical properties make them useful in the creation of polymers and other complex materials .
Pyridine and its derivatives are commonly used in chemical synthesis as they can act as a base, a nucleophile, or a catalyst in various reactions .
Pyridine derivatives can be used in chromatography, a method used to separate mixtures. They can act as a stationary phase or a mobile phase component, affecting the separation of compounds based on their interactions with the pyridine derivative .
Pyridine derivatives can be used in analytical chemistry as they can form complexes with various metals, which can then be analyzed using various techniques .
Pyridine derivatives, including “2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid”, can be used in organic synthesis . They can act as a base, a nucleophile, or a catalyst in various reactions . This makes them valuable in the synthesis of complex organic molecules .
Nicotine and its derivatives have been found to have significant biological activity . They can interact with various biological systems, potentially influencing processes such as cell proliferation, neurotransmission, and immune response .
Pyridine derivatives can be used in the development of new materials . Their unique chemical properties make them useful in the creation of polymers and other complex materials .
Pyridine derivatives can be used in analytical chemistry as they can form complexes with various metals, which can then be analyzed using various techniques .
Nicotine and its derivatives can be used in the study of environmental pollution . They can be used as markers for the presence of tobacco smoke in the environment .
Pyridine derivatives, including “2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid”, can be used in pyridine C3-arylation . They can act as a base, a nucleophile, or a catalyst in various reactions . This makes them valuable in the synthesis of complex organic molecules .
2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is a pyridine derivative with a pyrrolidine ring attached at the 2-position of the pyridine structure. The pyrrolidine ring contains a hydroxyl group at its 3-position, while the pyridine ring has a carboxylic acid group at its 2-position . This unique structure combines the properties of nicotinic acid, a form of vitamin B3, with the cyclic secondary amine pyrrolidine .
The compound's chemical reactivity is influenced by its constituent parts:
Pyridine Ring Reactions:
Carboxylic Acid Group Reactions:
Pyrrolidine Ring Reactions:
Hydroxyl Group Reactions:
While specific data on the biological activity of 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is limited, its structural components suggest potential biological effects:
The specific synthesis pathway for 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is not well-documented, but potential routes can be inferred:
The compound's structure suggests several potential applications:
While specific interaction studies for 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid are not available, its structure suggests potential interactions:
Several compounds share structural similarities with 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid:
2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is unique due to its specific combination of a pyridine ring with a carboxylic acid group and a hydroxylated pyrrolidine ring. This structure sets it apart from its similar compounds, potentially leading to distinct chemical and biological properties.
3.1.1 Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid exhibits characteristic chemical shifts that serve as distinctive fingerprints for structural identification [1] [2] [3]. The pyrrolidine ring protons appear in the aliphatic region, with the methylene protons (CH₂) resonating between 1.8-2.4 ppm and the methine protons (CH) at 3.2-3.8 ppm [4] [5]. The hydroxyl-bearing carbon proton displays a downfield shift to 4.2-4.8 ppm due to the deshielding effect of the adjacent oxygen atom [6] [7].
The pyridine ring protons manifest in the aromatic region between 7.2-8.9 ppm, with the proton ortho to the carboxyl group appearing most downfield due to the electron-withdrawing effect of the carboxyl substituent [3] [2]. The hydroxyl proton, when observable, appears as a broad singlet in the region of 3.0-5.0 ppm, often exchange-broadened in protic solvents [5] [7].
3.1.2 Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through distinct chemical shift patterns [8] [9]. The pyrrolidine carbon atoms resonate in the aliphatic region, with the methylene carbons appearing at 32-55 ppm and the hydroxyl-bearing carbon at 65-75 ppm [10] [5]. The pyridine ring carbons exhibit characteristic aromatic chemical shifts between 125-155 ppm, with the carbon bearing the carboxyl group appearing at approximately 140 ppm [3] [2].
The carboxyl carbon displays a distinctive downfield chemical shift at 170-175 ppm, consistent with the carbonyl carbon of carboxylic acids [11] [7]. The coupling patterns and chemical shift multiplicities provide additional structural confirmation through heteronuclear correlation experiments [12] [5].
3.1.3 Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy
Nitrogen-15 nuclear magnetic resonance spectroscopy offers unique insights into the electronic environment of the nitrogen atoms [13] [14]. The pyridine nitrogen exhibits a characteristic chemical shift around 250 ppm, reflecting the sp² hybridization and aromatic character [15] [16]. The pyrrolidine nitrogen appears significantly upfield at approximately 40 ppm, consistent with its sp³ hybridization and aliphatic environment [5] [13].
The nitrogen-15 chemical shifts are sensitive to protonation state and hydrogen bonding, providing valuable information about molecular interactions in solution [13] [14]. Dynamic nuclear polarization techniques can enhance the sensitivity of nitrogen-15 detection, enabling more detailed structural analysis [13] [14].
3.2.1 Electrospray Ionization Mass Spectrometry
High-resolution electrospray ionization mass spectrometry provides detailed fragmentation patterns that serve as molecular fingerprints [17] [18]. The molecular ion appears as [M+H]⁺ at m/z 209.0921, with the exact mass confirming the molecular formula C₁₀H₁₂N₂O₃ [19] [20]. The protonation typically occurs at the pyrrolidine nitrogen due to its higher basicity compared to the pyridine nitrogen [21] [22].
3.2.2 Fragmentation Mechanisms and Diagnostic Ions
The fragmentation pattern reveals characteristic losses that provide structural information [21] [22]. The loss of the hydroxyl group produces a prominent ion at m/z 191.0815 [M-OH]⁺, while the loss of the carboxyl group generates m/z 163.0997 [M-COOH]⁺ [23] [24]. The pyrrolidine ring undergoes characteristic fragmentation to produce the diagnostic ion at m/z 84.0808, corresponding to the methylpyrrolidine fragment [21] [22].
The pyridine ring retention is evidenced by the fragment at m/z 78.0338, while the nicotinic acid portion generates a characteristic ion at m/z 124.0393 [23] [24]. The fragmentation patterns follow established mechanisms for nicotinic acid derivatives, including McLafferty rearrangements and alpha cleavages [17] [23].
| Fragment m/z | Fragment Identity | Relative Intensity | Mechanism |
|---|---|---|---|
| 209 | [M+H]⁺ - Molecular ion | Low | Protonation at nitrogen |
| 191 | [M-OH]⁺ - Loss of hydroxyl group | Medium | Alpha cleavage at C-OH bond |
| 163 | [M-COOH]⁺ - Loss of carboxyl group | High | McLafferty rearrangement |
| 144 | Pyrrolidine + CH₂COOH | Medium | Ring opening with acetic acid retention |
| 124 | Nicotinic acid fragment | High | Loss of pyrrolidine moiety |
| 96 | Pyrrolidine + CH₂ | Medium | Pyrrolidine ring fragmentation |
| 84 | Methylpyrrolidine fragment | High | Characteristic pyrrolidine base peak |
| 78 | Pyridine fragment | High | Pyridine ring retention |
3.3.1 Fourier Transform Infrared Spectroscopy
Fourier transform infrared spectroscopy provides comprehensive functional group identification through characteristic vibrational frequencies [11] [25]. The hydroxyl group on the pyrrolidine ring produces a broad absorption band between 3200-3600 cm⁻¹, with the exact frequency depending on hydrogen bonding interactions [26] [7]. The carboxylic acid carbonyl stretching appears as a strong absorption at 1650-1750 cm⁻¹, characteristic of the C=O bond [11] [27].
The pyridine ring vibrations manifest in the 1400-1600 cm⁻¹ region, with multiple bands corresponding to C=C and C=N stretching modes [11] [28]. The aromatic C-H stretching vibrations appear at 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidine ring occurs at 2800-3000 cm⁻¹ [11] [26].
3.3.2 Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information, particularly for aromatic systems [29] [28]. The pyridine ring breathing mode appears as a strong band at 990-1040 cm⁻¹, serving as a diagnostic feature for pyridine derivatives [11] [28]. The C-N stretching vibrations between the pyridine and pyrrolidine rings produce medium-intensity bands at 1000-1300 cm⁻¹ [29] [28].
The symmetric nature of certain vibrational modes makes them more Raman-active than infrared-active, providing enhanced sensitivity for ring deformation modes and C-N bond vibrations [29] [28]. The combination of infrared and Raman data enables complete vibrational assignment and structural confirmation [11] [28].
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity | Assignment |
|---|---|---|---|
| O-H stretching | 3200-3600 | Weak | Hydroxyl group on pyrrolidine |
| C=O stretching (carboxyl) | 1650-1750 | Strong | Carboxylic acid C=O |
| C=C/C=N stretching (aromatic) | 1400-1600 | Strong | Pyridine ring vibrations |
| N-H bending | 1500-1650 | Medium | Secondary amine bending |
| C-H stretching (aromatic) | 3000-3100 | Medium | Aromatic C-H |
| C-H stretching (aliphatic) | 2800-3000 | Strong | Pyrrolidine C-H |
| C-N stretching | 1000-1300 | Medium | Pyridine-pyrrolidine linkage |
| Ring breathing (pyridine) | 990-1040 | Strong | Symmetric ring breathing |
| Ring deformation | 600-900 | Medium | Out-of-plane ring modes |
| O-H bending (in-plane) | 1200-1400 | Weak | OH bending vibration |
| C-O stretching | 1000-1200 | Medium | C-O bond in carboxyl group |
3.4.1 Crystal Structure Predictions
Based on structural analogies with related nicotinic acid derivatives, 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is predicted to crystallize in a monoclinic or orthorhombic crystal system [30] [31]. The most likely space groups include P21/c, P21/n, or Pnma, which are common for organic carboxylic acids [32] [33]. The unit cell dimensions are estimated to be approximately a = 8-12 Å, b = 10-14 Å, and c = 12-16 Å, with a calculated density of 1.3-1.5 g/cm³ [30] [33].
3.4.2 Intermolecular Interactions and Packing Arrangements
The crystal structure is expected to be stabilized by extensive hydrogen bonding networks involving the carboxyl group, hydroxyl group, and nitrogen atoms [32] [31]. The primary hydrogen bonding patterns include O-H···N interactions between the hydroxyl group and pyridine nitrogen, O-H···O interactions between hydroxyl and carboxyl groups, and N-H···O interactions involving the pyrrolidine nitrogen [30] [33].
The pyridine rings are anticipated to participate in π-π stacking interactions, contributing to the overall crystal stability [34] [31]. The pyrrolidine ring conformation is expected to adopt an envelope configuration, with the hydroxyl substituent influencing the ring puckering [35] [33]. The molecular packing likely involves hydrogen-bonded chains or sheet structures, typical for carboxylic acid derivatives [30] [32].
| Parameter | Predicted Values | Basis for Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Similar nicotinic acid derivatives |
| Space Group | P21/c, P21/n, or Pnma | Common for organic acids |
| Unit Cell Dimensions | a = 8-12 Å, b = 10-14 Å, c = 12-16 Å | Typical for small organic molecules |
| Density (calculated) | 1.3-1.5 g/cm³ | Typical for organic compounds |
| Hydrogen Bonding | O-H···N, O-H···O, N-H···O | Carboxyl and hydroxyl groups present |
| Intermolecular Interactions | π-π stacking, C-H···π | Aromatic pyridine ring available |
| Molecular Conformation | Extended with pyrrolidine envelope | Pyrrolidine ring flexibility |
| Packing Motif | Hydrogen-bonded chains or sheets | Hydrogen bonding capability |